molecular formula C26H25ClN2O2 B11540060 2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-chloro-3,5-dimethylphenol

2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-chloro-3,5-dimethylphenol

Cat. No.: B11540060
M. Wt: 432.9 g/mol
InChI Key: RUQNFYSEUAQKPE-UHFFFAOYSA-N
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Description

2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-chloro-3,5-dimethylphenol is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a benzoxazole ring, a tert-butylphenyl group, and a chlorinated phenol moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-chloro-3,5-dimethylphenol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by reacting 4-tert-butylphenylamine with salicylaldehyde under acidic conditions to form the benzoxazole ring.

    Introduction of the Chlorinated Phenol Moiety: The chlorinated phenol can be synthesized separately by chlorination of 3,5-dimethylphenol.

    Condensation Reaction: The final step involves the condensation of the benzoxazole derivative with the chlorinated phenol in the presence of a suitable catalyst, such as a Lewis acid, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-chloro-3,5-dimethylphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-chloro-3,5-dimethylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole ring.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-chloro-3,5-dimethylphenol involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, depending on its application.

    Pathways Involved: It may modulate signaling pathways, such as oxidative stress response or apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-chlorophenol
  • 2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol

Uniqueness

2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-chloro-3,5-dimethylphenol is unique due to the combination of its structural features, such as the presence of both a benzoxazole ring and a chlorinated phenol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C26H25ClN2O2

Molecular Weight

432.9 g/mol

IUPAC Name

2-[[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]-4-chloro-3,5-dimethylphenol

InChI

InChI=1S/C26H25ClN2O2/c1-15-12-22(30)20(16(2)24(15)27)14-28-19-10-11-23-21(13-19)29-25(31-23)17-6-8-18(9-7-17)26(3,4)5/h6-14,30H,1-5H3

InChI Key

RUQNFYSEUAQKPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)C(C)(C)C)O

Origin of Product

United States

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